molecular formula C9H7NO4 B3048343 Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate CAS No. 164667-55-4

Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate

Cat. No.: B3048343
CAS No.: 164667-55-4
M. Wt: 193.16
InChI Key: RDJJCRWCUARXEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound with a unique structure that combines a furan ring and a pyrrole ring

Chemical Reactions Analysis

Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the furan and pyrrole rings provide a stable framework for various chemical transformations. These interactions can modulate biological pathways or contribute to the material properties of synthesized compounds .

Comparison with Similar Compounds

Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c1-13-9(12)7-3-8-6(10-7)2-5(4-11)14-8/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJJCRWCUARXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(O2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660484
Record name Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164667-55-4
Record name Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Reactant of Route 2
Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Reactant of Route 3
Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Reactant of Route 4
Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Reactant of Route 5
Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.